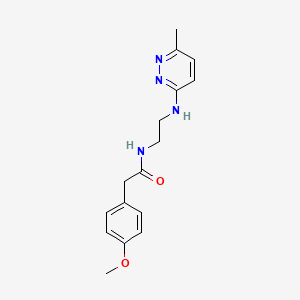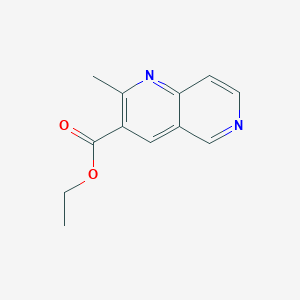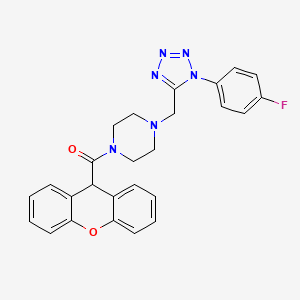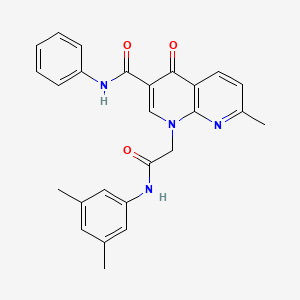
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its common name, TAK-659, and is classified as a kinase inhibitor.
作用机制
The mechanism of action of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves the inhibition of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in various cellular signaling pathways, including the B-cell receptor signaling pathway and the JAK-STAT signaling pathway. Inhibition of these kinases can lead to the suppression of immune responses and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one have been studied extensively. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines in immune cells. In addition, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
The advantages of using (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in lab experiments include its potent kinase inhibition activity, favorable pharmacokinetic profile, and ability to suppress immune responses and cancer cell growth. However, some limitations of using this compound in lab experiments include its potential toxicity and off-target effects.
未来方向
There are several future directions for the study of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. One direction is to study the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Another direction is to optimize the synthesis of this compound to increase its yield and purity. Additionally, further studies are needed to determine the potential toxicity and off-target effects of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one in vivo.
合成方法
The synthesis of (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves several steps. The first step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-phenylpiperidin-4-amine to form the intermediate compound 1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethanone. The intermediate compound is then reacted with benzaldehyde in the presence of a base to form (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学研究应用
(E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has been studied extensively for its potential therapeutic applications. This compound has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various cellular signaling pathways and have been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, (E)-1-(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one has the potential to be used as a therapeutic agent for the treatment of these diseases.
属性
IUPAC Name |
(E)-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-20-14-16(13-19-20)17-9-5-6-12-21(17)18(22)11-10-15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14,17H,5-6,9,12H2,1H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXAMLVGZHNNQ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-tert-butyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2392462.png)
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
![N-(2-chlorophenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)


![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)

![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)
![(4-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2392475.png)

